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fluoroarabinoadenosine

Cat. No.: B12371481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of

2'-fluoroarabinoadenosine (2'F-ara-A), a pivotal nucleoside analog in therapeutic and

diagnostic research. The strategic incorporation of a fluorine atom at the 2'-arabino position of

the sugar moiety confers unique chemical and biological characteristics, enhancing its stability

and therapeutic potential. This document details these properties through quantitative data,

experimental methodologies, and visual representations of its molecular interactions and

synthesis.

Core Physicochemical Properties
The defining characteristics of 2'-fluoroarabinoadenosine are summarized below. These

properties are crucial for its behavior in biological systems and for the formulation of 2'F-ara-A-

based therapeutics.
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Property Value Source(s)

Molecular Formula C₁₀H₁₂FN₅O₃ [1]

Molecular Weight 269.2 g/mol [2]

Melting Point 233-234 °C [1]

Boiling Point 628.6 ± 65.0 °C at 760 mmHg [1]

Density 2.01 ± 0.1 g/cm³ [1]

Solubility Soluble in DMSO, not in water. [1]

logP (estimated)
-2.8 (for the related compound

Fludarabine)
[3][4]

pKa (predicted)
13.05 ± 0.70 (for the related

compound Fludarabine)
[5]

Storage Conditions

4°C, protect from light. In

solvent: -80°C (6 months),

-20°C (1 month).

[1]

Note on logP and pKa: Experimental values for 2'-fluoroarabinoadenosine were not readily

available in the surveyed literature. The provided values are for Fludarabine, a closely related

structural analog, and serve as valuable estimates.

Stability Profile
A key feature of 2'-fluoroarabinoadenosine is its enhanced stability compared to natural

nucleosides, which contributes significantly to its improved pharmacokinetic profile.

Enzymatic Stability: The 2'-fluoro substitution provides substantial resistance to enzymatic

degradation, particularly by deaminases.

Hydrolytic Stability: 2'F-ara-A demonstrates increased stability against hydrolysis under both

acidic and basic conditions when compared to RNA.

Experimental Protocols
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The following sections detail the standard methodologies for determining the key

physicochemical properties of nucleoside analogs like 2'-fluoroarabinoadenosine.

Melting Point Determination
The melting point is determined using the capillary method.

Sample Preparation: A small amount of the dry, powdered 2'-fluoroarabinoadenosine is

packed into a capillary tube to a height of 2.5-3.5 mm.

Apparatus: A calibrated melting point apparatus is used.

Procedure: The capillary tube is placed in the heating block. The temperature is ramped at a

controlled rate (e.g., 1-2 °C per minute) approaching the expected melting point.

Data Recording: The temperature at which the first drop of liquid appears is recorded as the

onset of melting, and the temperature at which the entire sample becomes a transparent

liquid is the completion of melting. The range between these two temperatures is the melting

range.

Solubility Determination
The shake-flask method is a common technique to determine equilibrium solubility.

Preparation: An excess amount of 2'-fluoroarabinoadenosine is added to a known volume of

the solvent (e.g., DMSO, water, buffer solutions) in a sealed flask.

Equilibration: The flask is agitated in a temperature-controlled environment (e.g., 37°C) for a

sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration

of 2'-fluoroarabinoadenosine in the filtrate is then determined using a validated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination
The acid dissociation constant (pKa) can be determined using various methods, including UV-

spectroscopy or NMR-detected pH titrations.
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Sample Preparation: A solution of 2'-fluoroarabinoadenosine is prepared in a series of

buffers with a range of known pH values.

Measurement:

UV-Spectroscopy: The UV absorbance spectrum of the solution at each pH is recorded.

The pKa is determined by plotting the change in absorbance at a specific wavelength

against pH and fitting the data to the Henderson-Hasselbalch equation.

NMR Spectroscopy: The chemical shifts of specific protons or carbons sensitive to

protonation state are monitored as a function of pH. The pKa is the pH at which 50% of the

molecules are in the protonated/deprotonated state, identified by the inflection point in the

chemical shift vs. pH plot.

LogP Determination
The partition coefficient (logP), a measure of lipophilicity, is typically determined using the

shake-flask method or estimated by HPLC.

Shake-Flask Method:

Partitioning: A known amount of 2'-fluoroarabinoadenosine is dissolved in a biphasic

system of n-octanol and water. The mixture is shaken until equilibrium is reached.

Analysis: The two phases are separated, and the concentration of the compound in each

phase is measured, usually by HPLC-UV.

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase.

HPLC Method:

Calibration: A calibration curve is generated by plotting the known logP values of standard

compounds against their retention times on a reverse-phase HPLC column.

Analysis: 2'-fluoroarabinoadenosine is injected onto the same HPLC system under

identical conditions.
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Calculation: The logP is estimated from its retention time using the calibration curve.

Molecular and System-Level Interactions
The unique properties of 2'-fluoroarabinoadenosine enable its application in various biological

contexts. The following diagrams illustrate key mechanisms and workflows.

Synthesis of 2'-Fluoroarabinoadenosine
The chemical synthesis of 2'-fluoroarabinoadenosine is a multi-step process, a generalized

workflow is presented below.

Protected Ribose Derivative

Fluorination (e.g., with DAST)

Glycosylation with Adenine Base

Deprotection

Purification (e.g., Chromatography)

2'-Fluoroarabinoadenosine

Click to download full resolution via product page

A generalized workflow for the chemical synthesis of 2'-fluoroarabinoadenosine.
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Mechanism of Viral Polymerase Inhibition
2'-fluoroarabinoadenosine acts as an antiviral agent by being incorporated into the growing

viral nucleic acid chain, leading to chain termination.
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Inhibition of viral replication by 2'-fluoroarabinoadenosine.

RNase H-Mediated Degradation of Target mRNA
When incorporated into antisense oligonucleotides, 2'F-ara-A facilitates the degradation of

target mRNA through the action of RNase H.
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Mechanism of gene silencing by 2'F-ANA antisense oligonucleotides via RNase H.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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